molecular formula C20H26O6 B086473 (-)-Ememodin CAS No. 14237-91-3

(-)-Ememodin

Cat. No.: B086473
CAS No.: 14237-91-3
M. Wt: 362.4 g/mol
InChI Key: CYZWIEZNQBBNHE-UHFFFAOYSA-N
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Description

Emodin, also known as 1,3,8-trihydroxy-6-methylanthraquinone, is a naturally occurring anthraquinone derivative. It is primarily found in the roots and barks of various plants, molds, and lichens. Emodin is a significant component of several traditional Chinese herbs, including Rheum palmatum (rhubarb) and Polygonum multiflorum. This compound exhibits a wide range of biological activities, such as anti-inflammatory, anti-bacterial, anti-viral, anti-ulcerogenic, anti-cancer, and anti-cardiovascular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Emodin can be synthesized through various chemical routes. One common method involves the oxidative coupling of chrysophanol with a suitable oxidizing agent. Another approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of emodin often involves the extraction from natural sources, such as rhubarb roots. The extraction process includes steps like drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified through techniques like column chromatography or recrystallization to obtain pure emodin .

Chemical Reactions Analysis

Types of Reactions

Emodin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include emodin anthrone, various ethers, and esters of emodin .

Scientific Research Applications

    Chemistry: Emodin is used as a starting material for the synthesis of other anthraquinone derivatives.

    Biology: It is studied for its role in modulating biological pathways and its effects on cell proliferation and apoptosis.

    Medicine: Emodin has shown promise in treating cardiovascular diseases, cancer, and inflammatory conditions. It is also being investigated for its anti-viral and anti-bacterial properties.

    Industry: Emodin is used as a natural colorant in the textile and cosmetic industries .

Mechanism of Action

Emodin exerts its effects through multiple molecular targets and pathways. It inhibits various kinases, such as mitogen-activated protein kinase (MAPK) and protein kinase C (PKC), which play crucial roles in cell signaling. Emodin also modulates the activity of transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and hypoxia-inducible factor-1alpha (HIF-1α). These interactions result in the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Emodin belongs to the anthraquinone family, which includes compounds like chrysophanol, aloe-emodin, and rhein. Compared to these compounds, emodin exhibits a broader range of biological activities and higher potency in certain applications. For instance, aloe-emodin is primarily known for its laxative effects, while emodin has additional anti-cancer and anti-inflammatory properties .

List of Similar Compounds

  • Chrysophanol
  • Aloe-emodin
  • Rhein
  • Physcion
  • Danthron

Emodin’s unique combination of biological activities and its potential for therapeutic applications make it a compound of significant interest in scientific research and industry.

Properties

CAS No.

14237-91-3

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

6-hydroxy-7,7,17-trimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,9,18-trione

InChI

InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,21H,4-8H2,1-3H3

InChI Key

CYZWIEZNQBBNHE-UHFFFAOYSA-N

SMILES

CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C

Canonical SMILES

CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C

Origin of Product

United States

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